molecular formula C12H16OS B8296376 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone

1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone

Cat. No. B8296376
M. Wt: 208.32 g/mol
InChI Key: VKTRSFCMGFTKHN-UHFFFAOYSA-N
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Patent
US08003800B2

Procedure details

To a solution of 3,5-dimethyl-4-(2-methyl-allyl)-thiophene-2-carboxylic acid (475 mg, 2.26 mmol) in diethyl ether (15 mL), a solution of methyllithium (3.0 mL, 1.6 M in diethyl ether) is added at rt. The mixture is stirred at rt for 1 h before another portion of methyllithium (0.45 mL) is added. Stirring is continued for 1 h. The reaction is quenched by the addition of 1 N aq. NaH2PO4 solution. The mixture is diluted with diethyl ether, washed with 1 N aq. NaOH, dried over Na2SO4 and evaporated to give 1-[3,5-dimethyl-4-(2-methyl-allyl)thiophen-2-yl]-ethanone (395 mg) as a yellow oil; LC-MS: tR=1.03 min, [M+1]=209.14.
Name
3,5-dimethyl-4-(2-methyl-allyl)-thiophene-2-carboxylic acid
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH2:7][C:8]([CH3:10])=[CH2:9])=[C:5]([CH3:11])[S:4][C:3]=1[C:12]([OH:14])=O.[CH3:15][Li]>C(OCC)C>[CH3:1][C:2]1[C:6]([CH2:7][C:8]([CH3:10])=[CH2:9])=[C:5]([CH3:11])[S:4][C:3]=1[C:12](=[O:14])[CH3:15]

Inputs

Step One
Name
3,5-dimethyl-4-(2-methyl-allyl)-thiophene-2-carboxylic acid
Quantity
475 mg
Type
reactant
Smiles
CC1=C(SC(=C1CC(=C)C)C)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C[Li]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of 1 N aq. NaH2PO4 solution
ADDITION
Type
ADDITION
Details
The mixture is diluted with diethyl ether
WASH
Type
WASH
Details
washed with 1 N aq. NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(SC(=C1CC(=C)C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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